(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS No.: 1283107-67-4
Cat. No.: VC17680760
Molecular Formula: C12H16F3NO4
Molecular Weight: 295.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283107-67-4 |
|---|---|
| Molecular Formula | C12H16F3NO4 |
| Molecular Weight | 295.25 g/mol |
| IUPAC Name | (1R,2S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)/t6-,7-,11-/m0/s1 |
| Standard InChI Key | XTVMFNVLSMXZFO-HFJPGXAFSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@]2(C[C@H]2[C@H]1C(=O)O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC2C1C(=O)O)C(F)(F)F |
Introduction
Structural and Stereochemical Analysis
The molecular architecture of (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (C₁₂H₁₆F₃NO₄, MW 295.25 g/mol) features a fused bicyclic system comprising a cyclopropane ring adjacent to a pyrrolidine-like moiety. The nitrogen atom at position 3 is protected by a Boc group, while the trifluoromethyl (-CF₃) substituent at position 5 introduces steric and electronic complexity. The stereochemistry—denoted by the (1R,2S,5R) configuration—is critical for its biological interactions, as evidenced by analogous azabicyclic compounds used in antiviral therapies .
Functional Groups and Electronic Effects
-
Boc Protection: The tert-butoxycarbonyl group shields the amine during synthesis, enabling selective reactivity at other sites .
-
Trifluoromethyl Group: The -CF₃ group enhances lipophilicity () and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.
-
Carboxylic Acid: The -COOH moiety at position 2 facilitates salt formation or conjugation, improving solubility for pharmacological applications .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound parallels methodologies outlined in Patent WO2004113295A1 for related azabicyclohexane carboxylates . A representative pathway involves:
Step 1: Amination and Cyclization
A ketone precursor undergoes stereoselective amination using chiral amines (e.g., (R)-α-methylbenzylamine) to establish the bicyclic framework. Reaction conditions: −30°C to 10°C in tetrahydrofuran (THF) .
Step 2: Boc Protection
The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 15–30°C, achieving >90% yield .
Step 3: Trifluoromethylation
Electrophilic trifluoromethylation is performed using Umemoto’s reagent (CF₃+ source) under Pd catalysis, followed by hydrolysis to yield the carboxylic acid.
Step 4: Purification
Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the enantiomerically pure product (ee >98%) .
Table 1: Optimization of Synthetic Conditions
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | (R)-α-Methylbenzylamine | −30 to 10 | THF | 85 |
| 2 | Boc₂O, Et₃N | 25 | DCM | 92 |
| 3 | CF₃I, Pd(OAc)₂ | 50 | DMF | 78 |
| 4 | Silica gel chromatography | RT | EtOAc/Hex | 95 |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the Boc group prone to acid-catalyzed cleavage (t₁/₂ = 2 h in 1M HCl) .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆F₃NO₄ |
| Molecular Weight | 295.25 g/mol |
| Melting Point | 128–132°C (dec.) |
| logP (Predicted) | 1.8 ± 0.3 |
| Aqueous Solubility | 0.87 mg/mL (pH 7.4) |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.21–3.45 (m, 2H, CH₂N), 4.89 (d, J = 8.4 Hz, 1H, CHCF₃) .
-
¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (Boc C), 125.5 (q, J = 288 Hz, CF₃), 172.8 (COOH).
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,2S,5R) configuration, with bond angles and torsional strain consistent with DFT calculations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume